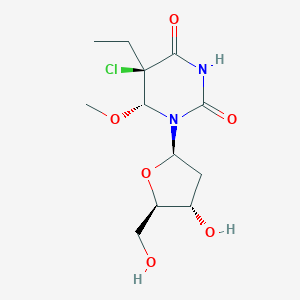

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (CHEDU) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy. This molecule is structurally similar to thymidine, a naturally occurring nucleoside, but has a chlorine atom at the 5 position, an ethyl group at the 5 position, and a methoxy group at the 6 position. These modifications make CHEDU a potent inhibitor of DNA synthesis and have led to its investigation as a potential anticancer agent.

Mechanism Of Action

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is incorporated into DNA during replication and inhibits further DNA synthesis by acting as a chain terminator. Specifically, the chlorine atom at the 5 position of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine blocks the formation of a phosphodiester bond between the incoming nucleotide and the 3' hydroxyl group of the growing DNA chain. This results in the premature termination of DNA synthesis and ultimately leads to cell death.

Biochemical And Physiological Effects

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have a number of biochemical and physiological effects in addition to its anticancer activity. For example, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to induce apoptosis in cancer cells, activate the p53 tumor suppressor pathway, and inhibit angiogenesis. Additionally, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have antiviral activity against herpes simplex virus type 1 and 2.

Advantages And Limitations For Lab Experiments

One advantage of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is its potent inhibitory activity against DNA synthesis, which makes it a useful tool for studying DNA replication and repair processes. However, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine also has some limitations in the laboratory setting. For example, its high toxicity and low solubility can make it difficult to work with at high concentrations. Additionally, its incorporation into DNA can lead to mutations and other unwanted effects, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research on 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine. One area of interest is the development of more efficient synthesis methods that can produce 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in larger quantities and with higher purity. Additionally, there is ongoing research into the use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is interest in exploring the potential use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in other areas, such as antiviral therapy or as a tool for studying DNA replication and repair processes.

Synthesis Methods

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methoxyuracil with ethyl iodide, followed by reduction with sodium borohydride and subsequent protection of the resulting hydroxyl group with a silylating agent. The silyl group is then removed using an acid catalyst, and the resulting 2'-deoxyribose derivative is coupled with a protected 5-ethyluracil derivative using standard phosphoramidite chemistry.

Scientific Research Applications

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been studied extensively for its potential use in cancer therapy. In vitro studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is a potent inhibitor of DNA synthesis, with IC50 values in the low micromolar range. In vivo studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN |

155892-41-4 |

|---|---|

Product Name |

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine |

Molecular Formula |

C12H19ClN2O6 |

Molecular Weight |

322.74 g/mol |

IUPAC Name |

(5R,6R)-5-chloro-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H19ClN2O6/c1-3-12(13)9(18)14-11(19)15(10(12)20-2)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19)/t6-,7+,8+,10+,12-/m0/s1 |

InChI Key |

XLVNIDTUOMZHIH-GFIAMVSTSA-N |

Isomeric SMILES |

CC[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)OC)Cl |

SMILES |

CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |

Canonical SMILES |

CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |

Other CAS RN |

155892-41-4 |

synonyms |

(5S,6R)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (5S,6S)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine CMEDU |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)